molecular formula C12H12F3NO2 B6606638 methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-4-carboxylate CAS No. 2825006-94-6

methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-4-carboxylate

Cat. No.: B6606638
CAS No.: 2825006-94-6
M. Wt: 259.22 g/mol
InChI Key: AZTUSDZGBZDKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-4-carboxylate is a chemical compound with a unique structure that includes a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-4-carboxylate typically involves multiple steps, starting from readily available precursors. The final step involves the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts and solvents that facilitate the cyclization and trifluoromethylation reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine: Shares the trifluoromethyl and pyridine moieties but lacks the cyclobutyl ring.

    Cyclobutylpyridine: Contains the cyclobutyl and pyridine rings but does not have the trifluoromethyl group.

Uniqueness

Methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-4-carboxylate is unique due to the combination of the trifluoromethyl group, cyclobutyl ring, and pyridine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it valuable for various applications .

Properties

IUPAC Name

methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-18-10(17)8-3-6-16-9(7-8)11(4-2-5-11)12(13,14)15/h3,6-7H,2,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTUSDZGBZDKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2(CCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.